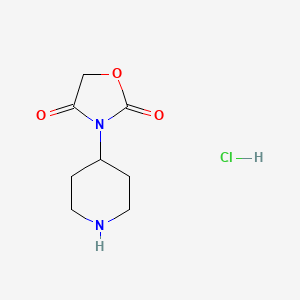

![molecular formula C23H16ClFN6O3 B2445363 2-cloro-6-{3-[(2-{5-[(4-fluorofenoxi)metil]-1,3,4-oxadiazol-2-il}fenoxi)metil]-1H-1,2,4-triazol-1-il}piridina CAS No. 338756-62-0](/img/structure/B2445363.png)

2-cloro-6-{3-[(2-{5-[(4-fluorofenoxi)metil]-1,3,4-oxadiazol-2-il}fenoxi)metil]-1H-1,2,4-triazol-1-il}piridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

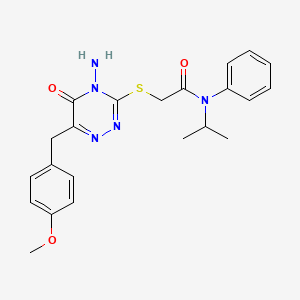

2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine is a useful research compound. Its molecular formula is C23H16ClFN6O3 and its molecular weight is 478.87. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Herbicida en la Agricultura

El piraflufen-etil actúa como un potente herbicida, controlando eficazmente las malezas de hoja ancha anuales y perennes. Su modo de acción implica la inhibición de la actividad enzimática de la protoporfirinógeno oxidasa (Protox). Al interrumpir la síntesis de clorofila, conduce a la desecación y muerte de las malezas. Los agricultores utilizan el piraflufen-etil para controlar el crecimiento vegetal no deseado en cultivos, huertos y áreas no agrícolas .

Síntesis de Cumarina Fusionada

Los investigadores han utilizado el piraflufen-etil como reactivo en la síntesis regioselectiva de cumarinas fusionadas. Estos compuestos tienen diversas aplicaciones, incluidas las farmacéuticas, los agroquímicos y la ciencia de los materiales. La estructura única del piraflufen-etil contribuye a la formación de estos valiosos compuestos heterocíclicos .

Formación de Isoxazol

El piraflufen-etil participa en reacciones de ciclización para formar isoxazoles sustituidos. Los isoxazoles son bloques de construcción versátiles en la síntesis orgánica, con aplicaciones en química medicinal y ciencia de los materiales. Los investigadores exploran su potencial como agentes antiinflamatorios, antimicrobianos y más .

Reacciones de Wittig Intramoleculares

Las reacciones de Wittig intramoleculares que involucran piraflufen-etil conducen a la creación de heterociclos estructuralmente interesantes. Estas reacciones son valiosas para construir arquitecturas moleculares complejas y diseñar nuevos materiales funcionales. Los compuestos resultantes pueden exhibir diversas propiedades, como fluorescencia o actividad biológica .

Formulaciones de Tinte Capilar Oxidativo

El piraflufen-etil encuentra una aplicación inesperada en las formulaciones de tinte capilar oxidativo. Cuando se mezcla con un agente oxidante, contribuye a la coloración del cabello. Su uso se limita a una concentración final del 2%. Si bien esta aplicación es menos común, resalta la versatilidad del compuesto .

Biocida: Metilcloroisotiazolinona

Aunque no está directamente relacionado con el piraflufen-etil, es interesante observar que la metilcloroisotiazolinona (MCI) es otro compuesto con aplicaciones. La MCI, un derivado de la isotiazolinona, sirve como biocida en varios productos, incluidos cosméticos, pinturas y limpiadores domésticos. Sus propiedades antimicrobianas la hacen efectiva para prevenir el crecimiento microbiano .

Propiedades

IUPAC Name |

2-[2-[[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]methoxy]phenyl]-5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClFN6O3/c24-19-6-3-7-21(27-19)31-14-26-20(30-31)12-33-18-5-2-1-4-17(18)23-29-28-22(34-23)13-32-16-10-8-15(25)9-11-16/h1-11,14H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFOEJBDXGXDCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)COC3=CC=C(C=C3)F)OCC4=NN(C=N4)C5=NC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClFN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2445280.png)

![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2445285.png)

![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2445292.png)

![4-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2445294.png)

![6-[4-(benzenesulfonyl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2445296.png)

![N-(2,5-dimethoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2445297.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2445302.png)

![N-(2-chlorobenzyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2445303.png)